molecular formula C6H11NO5S B8358618 2-(2-Oxooxazolidin-3-yl)ethyl methanesulfonate

2-(2-Oxooxazolidin-3-yl)ethyl methanesulfonate

Cat. No. B8358618
M. Wt: 209.22 g/mol
InChI Key: SNNKPRLTNYXERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxooxazolidin-3-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C6H11NO5S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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properties

Product Name

2-(2-Oxooxazolidin-3-yl)ethyl methanesulfonate

Molecular Formula

C6H11NO5S

Molecular Weight

209.22 g/mol

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl methanesulfonate

InChI

InChI=1S/C6H11NO5S/c1-13(9,10)12-5-3-7-2-4-11-6(7)8/h2-5H2,1H3

InChI Key

SNNKPRLTNYXERO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN1CCOC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 3-(2-hydroxyethyl)-2-oxazolidinone (Frinton Laboratories, 0.16 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound which was used directly in the next reaction.
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0.16 g
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0.56 mL
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0.15 mL
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reactant
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10 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 3-(2-hydroxy-ethyl)-oxazolidin-2-one (1.00 g, 7.63 mmol) and Hunigs base (2.92 mL, 16.8 mmol) in dichloromethane (19 mL) at 0° C. was added mesyl chloride (0.650 mL, 8.40 mmol) slowly via syringe. The mixture was stir cold for three hours, diluted with 10 mL of water and 25 mL of dichloromethane. The layers were separated and the organic layer was washed with aqueous NaHCO3 (3×30 mL) followed by water (1×15 mL). The organic layer was then dried (Na2SO4), filtered, and concentrate under reduced pressure to provide 650 mg of methanesulfonic acid 2-(2-oxo-oxazolidin-3-yl)-ethyl ester as a light brown oil. In a separate flask 6-nitroindazole (318 mg, 1.95 mmol) was treated with potassium carbonate (538 mg 3.9 mmol) in DMF (10 mL) for 30 minutes, afer which methanesulfonic acid 2-(2-oxo-oxazolidin-3-yl)-ethyl ester (490 mg 2.34 mmol) was added. The reaction mixture was heated to 60° C. for 6 hours, cooled to room temperature, filtered through a plug of silica gel and rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated under reduced pressure and purified by flash chromatography (silica gel, triethylamine/ethyl acetate 1/30) to provide the title compound (210 mg, 39% yield). 1H NMR (300 MHz, DMSO-d6) ppm 3.49 (m, 2H), 3.62 (t, J=5.76, 2H), 4.13 (m, 2H), 4.76 (t, J=5.76, 2H), 7.97–8.03 (m, 2H), 8.33 (m, 1H), 8.83 (m, 1H); MS (DCI/NH3) m/z 277 [M+H]+.
Quantity
1 g
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reactant
Reaction Step One
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2.92 mL
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reactant
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19 mL
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solvent
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0.65 mL
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10 mL
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25 mL
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